Dimethyl 4-chloroisophthalate Dimethyl 4-chloroisophthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18306885
InChI: InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9ClO4
Molecular Weight: 228.63 g/mol

Dimethyl 4-chloroisophthalate

CAS No.:

Cat. No.: VC18306885

Molecular Formula: C10H9ClO4

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4-chloroisophthalate -

Specification

Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
IUPAC Name dimethyl 4-chlorobenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3
Standard InChI Key HFYSTLFOKOWFLW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Dimethyl 4-chloroisophthalate belongs to the class of chlorinated isophthalate esters, with a molecular weight of 228.63 g/mol (calculated from C10_{10}H9_{9}ClO4_{4}) . The chlorine atom at the 4-position introduces electronic effects that influence the compound’s reactivity, particularly in electrophilic substitution and nucleophilic acyl substitution reactions. The ester groups at the 1- and 3-positions adopt distinct conformations relative to the aromatic ring. For example, in dimethyl 4,5-dichlorophthalate, one ester group lies nearly coplanar with the benzene ring, while the other deviates by 101.05°, a structural feature likely shared by dimethyl 4-chloroisophthalate due to steric and electronic similarities .

Crystallographic and Spectroscopic Properties

X-ray diffraction studies of analogous compounds, such as dimethyl 4,5-dichlorophthalate, reveal that crystal packing is stabilized by C–H···O hydrogen bonds and electrostatic interactions between electron-deficient carbonyl carbons and electron-rich aromatic systems . These interactions suggest that dimethyl 4-chloroisophthalate may exhibit similar crystalline behavior, with potential applications in materials science where controlled molecular packing is critical. Spectral data (e.g., 1^{1}H NMR, 13^{13}C NMR) for related esters indicate characteristic resonances for aromatic protons (δ 7.5–8.5 ppm), ester methyl groups (δ 3.8–4.0 ppm), and chlorine-substituted carbons (δ 110–120 ppm) .

Synthetic Methodologies

The synthesis of dimethyl 4-chloroisophthalate can be achieved through two primary routes: direct esterification of 4-chloroisophthalic acid or halogenation of dimethyl isophthalate.

Esterification of 4-Chloroisophthalic Acid

4-Chloroisophthalic acid is reacted with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) in refluxing conditions. This method, analogous to the synthesis of dimethyl 5-chloroisophthalate, typically yields the target ester in ~77% purity after recrystallization . Industrial-scale production may employ continuous flow reactors to enhance efficiency, as demonstrated in the synthesis of dimethyl 2-chloroterephthalate .

Table 1: Optimization of Esterification Conditions

ParameterOptimal ValueEffect on Yield
Catalyst (H2_2SO4_4)5 mol%Maximizes conversion
Temperature80–100°CBalances reaction rate and side reactions
SolventMethanol (neat)Simplifies purification

Halogenation of Dimethyl Isophthalate

Chloromaleic anhydride+ChloropreneΔCycloadductActivated carbonO24-Chlorophthalic anhydrideMeOHDimethyl 4-chloroisophthalate\text{Chloromaleic anhydride} + \text{Chloroprene} \xrightarrow{\Delta} \text{Cycloadduct} \xrightarrow[\text{Activated carbon}]{O_2} \text{4-Chlorophthalic anhydride} \xrightarrow{\text{MeOH}} \text{Dimethyl 4-chloroisophthalate}

Reactivity and Functional Transformations

The chlorine substituent and ester groups in dimethyl 4-chloroisophthalate enable diverse chemical transformations:

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the chlorine atom activates the aromatic ring toward nucleophilic substitution. For example, reaction with amines or alkoxides can replace the chlorine with nitrogen- or oxygen-containing groups, forming derivatives for pharmaceutical applications .

Ester Hydrolysis and Transesterification

Hydrolysis under basic conditions yields 4-chloroisophthalic acid, a precursor for polyesters and coordination polymers. Transesterification with higher alcohols (e.g., benzyl alcohol) produces bulkier esters with modified solubility profiles .

Industrial and Pharmaceutical Applications

Polymer Chemistry

Dimethyl 4-chloroisophthalate serves as a monomer in the synthesis of high-performance polyesters and polyamides. Chlorine’s electron-withdrawing nature enhances polymer thermal stability, making these materials suitable for automotive and aerospace components .

Pharmaceutical Intermediates

The compound’s structural similarity to dimethyl 4,5-dichlorophthalate—a precursor for Alzheimer’s disease therapeutics—suggests potential in drug development . Chlorinated phthalates are also explored as ligands in ruthenium-based metathesis catalysts, which facilitate carbon-carbon bond formation in complex molecule synthesis .

Table 2: Comparative Reactivity of Chlorinated Isophthalates

CompoundChlorine PositionKey Application
Dimethyl 4-chloroisophthalate4Polymer additives
Dimethyl 5-chloroisophthalate5Endocrine disruptor studies
Dimethyl 2-chloroterephthalate2HPLC analytical standards

Analytical Characterization

Reverse-phase HPLC with acetonitrile/water mobile phases (adjusted to pH 2.5 with phosphoric acid) effectively separates dimethyl 4-chloroisophthalate from related esters . Mass spectrometry (MS) confirms the molecular ion at m/z 228.63, with fragmentation patterns indicative of chlorine loss (Δ m/z 35) .

Biological and Environmental Considerations

While direct toxicological data for dimethyl 4-chloroisophthalate are scarce, studies on structurally similar compounds (e.g., dimethyl 5-chloroisophthalate) suggest potential respiratory irritation and endocrine disruption. These findings underscore the need for stringent handling protocols in industrial settings.

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